(1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine hydrochloride
Description
This compound is a bicyclic cyclopropane derivative with a stereochemically complex structure, featuring two fused cyclopropane rings and a methyl substituent at the 2' position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Its stereochemistry (1S,1'R,2R,2'R) is critical for interactions with chiral biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
(1R,2S)-2-[(1R,2R)-2-methylcyclopropyl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-4-2-5(4)6-3-7(6)8;/h4-7H,2-3,8H2,1H3;1H/t4-,5-,6+,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMNBUWLRJYXGP-FCWDRERSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2CC2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1[C@@H]2C[C@H]2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine hydrochloride typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a cyclopropanation reaction, where a suitable diene is reacted with a carbene precursor under controlled conditions.
Introduction of the amine group: The bicyclic intermediate is then subjected to amination reactions, often using reagents such as ammonia or amines in the presence of catalysts.
Methylation: The final step involves the methylation of the amine group, which can be carried out using methyl iodide or other methylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while reduction can produce primary amines or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its chiral nature allows for the investigation of stereospecific processes in biological systems.
Medicine
In medicinal chemistry, (1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine hydrochloride is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1S,1’R,2R,2’R)-2’-Methyl-[1,1’-bi(cyclopropan)]-2-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The bicyclic structure may also facilitate binding to hydrophobic pockets in target molecules, enhancing specificity and potency.
Comparison with Similar Compounds
Structural and Stereochemical Analogues
[1,1'-Bi(cyclopropan)]-1-amine Hydrochloride (CAS 1211495-56-5)
- Key Differences : Lacks the methyl group at the 2' position.
- However, the reduced lipophilicity may lower membrane permeability compared to the methylated derivative .
rac-(1R,2S)-[1,1'-bi(cyclobutane)]-2-amine Hydrochloride
- Key Differences : Cyclobutane rings instead of cyclopropane.
- Impact : Cyclobutane’s lower ring strain increases thermodynamic stability but reduces reactivity in ring-opening reactions. The larger ring size may alter binding pocket compatibility in biological systems .
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine (CAS 113715-22-3)
- Key Differences : Trifluoromethyl substituent vs. methyl group; different stereochemistry.
- Impact : The electron-withdrawing trifluoromethyl group decreases amine basicity (pKa ~8.5 vs. ~9.2 for methyl derivatives) and enhances metabolic stability. The altered stereochemistry (1R,2R) may reverse enantioselectivity in receptor binding .
Substituent and Functional Group Variations
(1R,2S)-2-Methoxycyclopropanamine Hydrochloride (CAS 920282-10-6)
- Key Differences : Methoxy group replaces methyl; stereochemistry (1R,2S).
- Impact : The methoxy group introduces hydrogen-bonding capacity, improving solubility in polar solvents (e.g., water solubility ~50 mg/mL vs. ~30 mg/mL for methyl derivatives). However, it may reduce CNS penetration due to increased polarity .
1-Cyclohexylcyclopropanamine Hydrochloride (CAS 178033-78-8)
- Key Differences : Cyclohexyl substituent vs. bicyclopropane.
- Impact: The bulky cyclohexyl group increases lipophilicity (logP ~2.8 vs.
Aromatic vs. Aliphatic Derivatives
2'-Methyl-[1,1'-biphenyl]-4-amine Hydrochloride (CAS 811842-48-5)
- Key Differences : Biphenyl core with aromatic rings vs. bicyclopropane.
- Impact : Aromaticity enables π-π stacking with protein targets (e.g., GPCRs), but the rigid planar structure may limit conformational flexibility compared to the bicyclopropane’s three-dimensional geometry .
(1R,2R)-2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine Hydrochloride (CAS 1820581-19-8)
- Key Differences : Phenyl-isopropyl substituent vs. bicyclopropane.
Physicochemical and Pharmacokinetic Properties
- Key Trends :
- Methyl and trifluoromethyl groups balance lipophilicity and solubility.
- Aromatic derivatives exhibit higher logP but lower metabolic stability.
- Bicyclopropane structures offer intermediate properties, favoring both solubility and membrane permeability.
Biological Activity
(1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine hydrochloride is a chiral bicyclic amine with significant potential in medicinal chemistry. Characterized by its unique structure comprising two interconnected cyclopropane rings, this compound exhibits notable biological activities that warrant detailed exploration.
- Molecular Formula : CHN
- Molecular Weight : Approximately 149.24 g/mol
- CAS Number : 2126143-10-8
The stereochemistry of the compound plays a crucial role in its interactions with biological targets, influencing its pharmacological properties.
Research indicates that (1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine interacts with various biological receptors and enzymes. Its mechanism of action is primarily attributed to:
- Binding to Specific Receptors : The compound may act as a ligand for certain receptors involved in neurological pathways.
- Modulation of Enzyme Activity : It has been shown to influence metabolic pathways by modulating the activity of specific enzymes.
Pharmacological Potential
Studies have highlighted the compound's potential as a building block in the synthesis of pharmaceuticals targeting neurological disorders. Its distinct bicyclic structure allows for interactions that may lead to therapeutic effects.
Case Studies and Research Findings
-
Neuroprotective Effects : Preliminary studies suggest that (1S,1'R,2R,2'R)-2'-Methyl-[1,1'-bi(cyclopropan)]-2-amine may exhibit neuroprotective properties through its interaction with neurotransmitter systems.
- Study Reference : A study indicated that derivatives of this compound could inhibit enzymes linked to neurodegenerative diseases .
- Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory responses. In vitro assays revealed that it can reduce the release of pro-inflammatory cytokines.
- Cytotoxicity Studies : Evaluations of cytotoxicity have indicated that while the compound exhibits biological activity, it maintains a favorable safety profile at therapeutic concentrations.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (1S,2R)-[1,1'-Bi(cyclopropan)]-2-amine hydrochloride | Structure | Contains different chiral centers affecting binding affinity. |
| 2-Phenylcyclopropan-1-amine hydrochloride | Structure | Exhibits enhanced lipophilicity due to phenyl substitution. |
| Tricyclic analogs | Structure | May confer distinct pharmacological properties due to additional ring systems. |
This table illustrates how variations in structure can significantly influence biological activity and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
